(+-)-Goitrin

Description

Overview of Glucosinolate Metabolism and Hydrolysis Products

Glucosinolates are a significant class of secondary metabolites found almost exclusively in plants of the order Capparales, which includes the widely consumed Brassicaceae family (e.g., cabbage, broccoli, cauliflower). frontiersin.orguludag.edu.tr These sulfur-containing compounds are typically stored in plant vacuoles and are biologically inactive in their native state. mdpi.comfrontiersin.org Upon tissue disruption, such as through chewing or chopping, glucosinolates come into contact with the enzyme myrosinase, initiating a hydrolysis process. mdpi.comfrontiersin.orguludag.edu.trmdpi.com This enzymatic breakdown yields glucose and an unstable aglycone intermediate. mdpi.comuludag.edu.tr The unstable aglycone then undergoes spontaneous rearrangement into a variety of biologically active or stable compounds, including isothiocyanates (ITCs), nitriles, thiocyanates, epithionitriles, and oxazolidine-2-thiones. uludag.edu.trmdpi.comresearchgate.net The specific hydrolysis products formed depend on the structure of the glucosinolate side chain and the reaction conditions, such as pH and the presence of cofactors. uludag.edu.trresearchgate.netsemanticscholar.org

Progoitrin (B1231004) as a Biosynthetic Precursor to DL-Goitrin

DL-Goitrin is formed from the hydrolysis of a specific glucosinolate precursor known as progoitrin, also referred to as 2-hydroxy-3-butenyl glucosinolate. wikipedia.orgwikipedia.orgcontaminantdb.caunil.ch Progoitrin is a biochemical belonging to the glucosinolate family and is found in certain foods. wikipedia.orgcontaminantdb.ca It is considered inactive until it is converted to goitrin. wikipedia.orgcontaminantdb.ca Progoitrin has been isolated from various plants, including cabbage, Brussels sprouts, kale, mustard, and rutabaga. wikipedia.org The name "progoitrin" itself reflects its role as the precursor of goitrin. core.ac.uk

Myrosinase-Mediated Hydrolysis and DL-Goitrin Formation

The conversion of progoitrin to DL-Goitrin is primarily facilitated by the enzyme myrosinase (thioglucoside glucohydrolase). wikipedia.orgunil.chnih.gov When myrosinase hydrolyzes progoitrin, it initially produces an unstable isothiocyanate intermediate, 2-hydroxy-3-butenyl isothiocyanate. wikipedia.org Due to the proximity of the hydroxyl group to the isothiocyanate group, this unstable intermediate spontaneously cyclizes to form the five-membered ring structure of goitrin (an oxazolidine-2-thione). wikipedia.org This enzymatic hydrolysis is a key step in the formation of DL-Goitrin from its precursor in plants. Even without botanical myrosinase, anti-thyroidal goitrin can be generated in the animal body, suggesting that intestinal microorganisms can also facilitate this conversion. nih.govnih.gov

Contextualization within Phytochemical and Natural Product Research

DL-Goitrin is situated within the broader field of phytochemical and natural product research, which investigates bioactive compounds derived from plants and other natural sources. mdpi.comtjnpr.orgfrontiersin.orgmdpi.com Phytochemicals, including glucosinolate hydrolysis products like goitrin, are increasingly studied for their potential effects on human health. mdpi.commdpi.com Natural product research encompasses the identification, isolation, structural elucidation, and study of the biological activities of these compounds. tjnpr.orgfrontiersin.org DL-Goitrin, as a naturally occurring compound in widely consumed vegetables, is of interest in understanding the complex interactions between diet and physiology. wikipedia.orgnih.gov

Historical Perspectives in Goitrogenicity Research

The goitrogenic potential of certain foods, particularly those from the Brassica genus, has been recognized for many years. nih.govannualreviews.org Early research in the 20th century established that feeding cabbage to rabbits could lead to the development of goiter. annualreviews.org The isolation of goitrin from yellow turnips and Brassica seeds identified it as a potent antithyroid compound. annualreviews.org Historically, goitrin has been implicated as a contributing factor in some endemic goiter cases in humans, particularly in areas where diets were high in goitrin-containing foods and iodine intake might have been marginal. nih.govannualreviews.orgpaho.org Studies in rats and chicks have demonstrated that administration of goitrin can inhibit iodide uptake by the thyroid gland and increase thyroid weight, leading to goiter. lktlabs.comcaymanchem.comunil.chnih.gov Research has also indicated that the antithyroid effect of goitrin, unlike that of thiocyanate (B1210189) ions, cannot be alleviated by dietary iodide supplementation. nih.gov

Detailed Research Findings:

Studies have investigated the goitrin content in various Brassica vegetables. For example, collards, Brussels sprouts, and some Russian kale (Brassica napus) have been reported to contain sufficient goitrin to potentially decrease iodine uptake by the thyroid. In contrast, turnip tops, commercial broccoli, broccoli rabe, and kale belonging to Brassica oleracae generally contain lower levels of goitrin, considered of minimal risk. nih.gov

Research using recrystallized goitrin in volunteers has shown a dose-related decrease in radioiodine uptake by the thyroid. A dose of 194 μmol of goitrin inhibited radioiodine uptake, while 77 μmol did not. nih.govresearchgate.net Another study in volunteers observed a 50% inhibition of radioiodine intake at a dose of around 300 mg of crystalline goitrin. iarc.fr

Studies in rats have shown that administering progoitrin orally resulted in a high concentration of organic isothiocyanates, specifically goitrin, in the serum compared to the administration of other glucosinolates. nih.govresearchgate.net This highlights the efficient conversion of progoitrin to goitrin within the body.

The effect of cooking on goitrin content in vegetables has also been studied. In one study, uncooked cabbage contained approximately 251.50 ± 59.57 ng/mL of goitrin. Various cooking methods, including blanching, steaming, and stir-frying, resulted in significant decreases in goitrin content, with reductions ranging from 57% to 87% depending on the method and conditions. nih.gov

Compound Names and PubChem CIDs

Structure

2D Structure

3D Structure

Properties

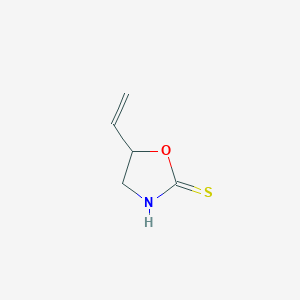

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis, Occurrence, and Biological Disposition of Dl Goitrin

Plant Biosynthetic Pathways of Progoitrin (B1231004) and Related Glucosinolates

Glucosinolates are sulfur-containing secondary metabolites synthesized in plants. nih.gov Their biosynthesis is a complex process involving three main steps: chain elongation of amino acids, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.govmdpi.comoup.com Progoitrin is an aliphatic glucosinolate, derived from methionine. nih.govmdpi.com

Genetic and Enzymatic Regulation in Brassica Species

The biosynthesis of glucosinolates, including progoitrin, is under genetic control in Brassica species. nih.govashs.org Multiple genes and enzymes are involved in the pathway. For aliphatic glucosinolates, genes such as MAM (methylthioalkylmalate synthase) are central to determining the side chain length. oup.com Specifically, MAM1 and MAM2 are associated with short-chain aliphatic glucosinolates, while MAM-L (MAM3) provides precursors for long-chain ones. oup.com

The conversion of gluconapin (B99918) (another aliphatic glucosinolate) to progoitrin is regulated by genes located on the GSL-OH locus, involving enzymes such as 2-oxo acid-dependent dioxygenase (2-ODD). nih.gov Studies in Chinese kale (Brassica oleracea acephala group) have identified BocODD1 and BocODD2 as key candidate genes involved in progoitrin biosynthesis. nih.gov Genetic studies in Brassica oleracea have also indicated that genes like GSL-PRO and GSL-ELONG regulate side-chain length, and they segregate independently. ashs.org GSL-ALK and GSL-OH genes are responsible for side-chain desaturation and hydroxylation, respectively, and appear to cosegregate. ashs.org The presence of homologs to these genes in B. oleracea has been inferred from glucosinolate profiles, suggesting a conserved biosynthesis pathway in Brassica and Arabidopsis. ashs.org

Transcriptional regulation also plays a role in enzyme gene expression, influencing glucosinolate accumulation in different plant tissues. oup.com Transcription factors such as MYB28, MYB29, and MYB76 are central to the synthesis of aliphatic glucosinolates. oup.com

Environmental and Agronomic Factors Influencing Glucosinolate Content

The content and composition of glucosinolates in Brassica species are significantly influenced by a variety of environmental and agronomic factors. annualreviews.orgnih.govacs.orgtandfonline.com These factors include cultivar genotype, developmental stage of the plant, environmental conditions (such as temperature, light, water availability, and soil composition), growing seasons, agricultural practices, and the level of insect damage. nih.govtandfonline.com

Climatic conditions, including temperature, relative humidity, and solar radiation, have been shown to impact glucosinolate content. researchgate.net For instance, indole (B1671886) glucosinolates appear more susceptible to environmental factors than aliphatic or aromatic glucosinolates, although specific aliphatic or aromatic glucosinolates can still be significantly affected. researchgate.net Soil properties and temperature are also known to influence glucosinolate content in leaves, although further research is needed in this area. acs.org

The developmental stage and specific plant part also contribute to variation in glucosinolate concentration. tandfonline.com Generally, total glucosinolate content may increase from vegetative to reproductive and maturity stages, though exceptions exist for specific glucosinolates in certain plant parts. tandfonline.com For example, the highest concentrations of indolyl and aromatic glucosinolates may be found in leaves at the optimum consumption stage, while aliphatic glucosinolates, like sinigrin, can be highest in flower buds. acs.org Insect damage has been associated with a decrease in total and individual glucosinolate concentrations in leaves. acs.org

Distribution and Concentration of DL-Goitrin in Dietary Sources

Progoitrin, the precursor to DL-Goitrin, is found in various Brassica vegetables. wikipedia.orgcontaminantdb.ca These include cabbage, Brussels sprouts, kale, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil. wikipedia.org It is also present in red cabbage and Brassica napus (rapeseed). contaminantdb.ca

The concentration of goitrin in dietary sources can vary. Collards, Brussels sprouts, and some Russian kale (Brassica napus) have been reported to contain sufficient goitrin to potentially impact iodine uptake by the thyroid. nih.govresearchgate.net However, other Brassica oleracea varieties like turnip tops, commercial broccoli, broccoli rabe, and kale typically contain lower concentrations of goitrin, generally less than 10 μmol per 100-g serving. nih.govresearchgate.net

Processing methods, such as cooking, can influence the levels of glucosinolates and their breakdown products like goitrin. annualreviews.orgtandfonline.com Boiling or steaming Brussels sprouts, for example, has been suggested to deactivate goitrin, potentially due to the effect on the myrosinase enzyme responsible for its formation from progoitrin. mdpi.com

Here is a table illustrating the varying concentrations of goitrin precursors in some Brassica vegetables:

| Dietary Source (Brassica Species/Variety) | Goitrin Precursor | Potential Goitrin Concentration (μmol/100g serving) | Reference |

| Collards | Progoitrin | Sufficient to potentially decrease iodine uptake | nih.govresearchgate.net |

| Brussels sprouts | Progoitrin | Sufficient to potentially decrease iodine uptake | nih.govresearchgate.net |

| Russian kale (Brassica napus) | Progoitrin | Sufficient to potentially decrease iodine uptake | nih.govresearchgate.net |

| Turnip tops (Brassica oleracea) | Progoitrin | < 10 | nih.govresearchgate.net |

| Commercial broccoli (Brassica oleracea) | Progoitrin | < 10 | nih.govresearchgate.net |

| Broccoli rabe (Brassica oleracea) | Progoitrin | < 10 | nih.govresearchgate.net |

| Kale (Brassica oleracea) | Progoitrin | < 10 | nih.govresearchgate.net |

Microbial Metabolism and Degradation Pathways of DL-Goitrin in Environmental and Biological Systems

Microorganisms play a role in the metabolism and degradation of glucosinolates and their breakdown products, including goitrin, in various environments.

Bacterial Degradation of DL-Goitrin in Soil and Gut Microbiota

Goitrin can undergo degradation by microorganisms in soil and within the gut microbiota. Studies have shown that most cultivable soil microorganisms tested were able to degrade significant amounts of goitrin within a few days. plos.org The growth of these microorganisms was generally not significantly influenced by the presence of goitrin, with only a few exceptions. plos.org

Impact on Plant-Microbe Symbiotic Interactions

Glucosinolates and their degradation products, including goitrin, can influence plant-microbe interactions. These secondary metabolites are exuded from plant roots and can affect the composition and activity of rhizosphere bacteria. researchgate.netresearchgate.net

Goitrin, as a cyclic isothiocyanate, has been shown to impair nodulation in Lotus japonicus, a legume that forms symbiotic relationships with nitrogen-fixing bacteria (Mesorhizobium loti). researchgate.netcore.ac.uk Exposure to goitrin can lead to nodule dysfunction and failed nodule development. researchgate.net This suggests that goitrin can have a detrimental impact on beneficial plant-microbe symbioses, potentially affecting nutrient uptake and plant growth. researchgate.netmdpi.com The mechanisms involved may include the damage of free-living M. loti and alterations in transporter proteins. researchgate.net While some soil microorganisms can degrade goitrin, its presence can still influence the microbial community structure and specific symbiotic interactions. plos.orgresearchgate.net

Molecular and Cellular Mechanisms of Dl Goitrin Action

Elucidation of DL-Goitrin's Effects on Thyroid Hormone Homeostasis

Thyroid hormone synthesis is a complex process involving several key steps, including iodide uptake, oxidation, organification, and coupling of iodotyrosine residues on thyroglobulin, followed by the release of thyroxine (T4) and triiodothyronine (T3) wikipedia.orgresearchgate.netmsdmanuals.comlibretexts.org. DL-Goitrin interferes with multiple stages of this process.

Inhibition of Thyroidal Iodide Uptake Mechanisms

Iodide uptake by the thyroid gland is mediated by the sodium/iodide symporter (NIS) located on the basolateral membrane of thyroid follicular cells wikipedia.orgresearchgate.netmsdmanuals.com. This active transport mechanism concentrates iodide within the thyroid. Studies have indicated that DL-Goitrin can decrease thyroid radioactive iodine uptake caymanchem.comcaymanchem.comnih.gov. While thiocyanate (B1210189), another compound found in Brassica vegetables, is a known competitive inhibitor of the NIS nih.govcdc.gov, the precise mechanism by which DL-Goitrin affects iodide uptake requires further detailed elucidation. Research in rats fed a low-iodine diet demonstrated that dietary administration of (±)-goitrin increased thyroid weight and decreased thyroid radioactive iodine uptake caymanchem.comcaymanchem.com. In human subjects, a minimal amount of 25 mg (194 μmol) of recrystallized goitrin was reported to decrease the uptake of radioiodine, whereas 10 mg (70 μmol) caused no inhibition nih.gov.

Interference with Thyroid Peroxidase (TPO) Enzyme Activity

Thyroid peroxidase (TPO) is a crucial enzyme in thyroid hormone biosynthesis, catalyzing the oxidation of iodide, the iodination of tyrosyl residues on thyroglobulin, and the coupling of iodotyrosines to form T4 and T3 wikipedia.orgresearchgate.netmsdmanuals.comnih.gov. DL-Goitrin is known to interfere with TPO activity caymanchem.comnih.gov. Inhibition of TPO by compounds like goitrin can lead to decreased thyroid hormone synthesis nih.govunil.ch. Studies using high-throughput screening assays have identified DL-Goitrin as an active inhibitor of TPO nih.gov. The consequence of TPO inhibition in vivo is decreased synthesis and release of thyroid hormones nih.gov.

DL-Goitrin's Influence on Enzyme Systems and Xenobiotic Metabolism

Beyond its effects on thyroid function, DL-Goitrin has been shown to influence other enzyme systems, particularly those involved in neurotransmitter metabolism and xenobiotic detoxification.

Inhibition of Dopamine (B1211576) Beta-Hydroxylase Activity

Dopamine beta-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862) caymanchem.comtargetmol.com. DL-Goitrin has been identified as a moderate inhibitor of purified bovine adrenal dopamine beta-hydroxylase in vitro caymanchem.comcaymanchem.comtargetmol.comchemfaces.comchemicalbook.com. This inhibition can lead to alterations in catecholamine levels, specifically a depression of brain norepinephrine and an elevation of heart and adrenal dopamine targetmol.comchemfaces.com. An in vitro study using bovine dopamine-β-hydroxylase demonstrated inhibition by (±)-goitrin at a concentration of 0.2 mM caymanchem.comcaymanchem.com.

Induction of Glutathione (B108866) S-Transferases (GSTs) and Phase II Enzymes

Glutathione S-transferases (GSTs) are a family of phase II metabolic enzymes that play a crucial role in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic compounds, making them more water-soluble and easier to excrete researchgate.netwikipedia.orgnih.govmdpi.comscirp.org. DL-Goitrin is known to be responsible for the induction of glutathione S-transferases targetmol.comchemfaces.com. Induction of phase II enzymes like GSTs is considered a protective mechanism against chemical insults mdpi.comscirp.org.

DL-Goitrin's Interactions with Intracellular Signaling Pathways

DL-Goitrin has been shown to influence crucial intracellular signaling cascades, including those regulating oxidative stress response and inflammatory processes.

Modulation of the Keap1/Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular cytoprotective response to oxidative and electrophilic stress frontiersin.orgnih.gov. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1) nih.govmdpi.com. Keap1 acts as an adaptor protein, facilitating the ubiquitination and subsequent proteasomal degradation of Nrf2 nih.govmdpi.comfrontiersin.org.

Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified nih.govmdpi.comfrontiersin.org. This modification impairs Keap1's ability to target Nrf2 for degradation, leading to the accumulation and translocation of Nrf2 into the nucleus mdpi.comfrontiersin.org. In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the regulatory regions of target genes nih.govmdpi.com. This binding induces the transcription of a wide array of genes encoding antioxidant enzymes and other cytoprotective molecules mdpi.comfrontiersin.org.

While the search results indicate that isothiocyanates, the precursors to compounds like goitrin, are known activators of the Nrf2 pathway researchgate.netmdpi.com, specific detailed research findings on DL-Goitrin's direct modulation of the Keap1/Nrf2 pathway were not extensively detailed in the provided snippets. However, the general mechanism by which related compounds activate Nrf2 involves modifying critical thiol groups on Keap1 mdpi.comnih.gov.

Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B-cell (NF-κB) Signaling

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B-cell (NF-κB) is a critical transcription factor involved in regulating inflammatory responses and immune function nih.gov. In a resting state, NF-κB dimers are bound to IκB proteins, which retain NF-κB in the cytoplasm nih.govjax.org. Upon activation by various stimuli, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation jax.org. This process releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and regulate the transcription of pro-inflammatory genes jax.org.

Organosulfur compounds, including those derived from glucosinolates like goitrin, have been reported to regulate proinflammatory cytokine production by inhibiting the NF-κB signaling pathway researchgate.net. Isothiocyanates, structurally related to the precursor of goitrin, are known suppressors of inflammatory responses via the NF-κB pathway mdpi.com. This inhibition can occur through mechanisms such as inhibiting IκB-α degradation and preventing the nuclear translocation of the p65 NF-κB subunit mdpi.com. The Keap1-Nrf2 signaling pathway has also been shown to down-regulate NF-κB transcriptional activity nih.gov.

Other Molecular Targets and Receptor Interactions of DL-Goitrin

Beyond intracellular signaling pathways, DL-Goitrin interacts with specific receptors and can form adducts with proteins, influencing various cellular functions.

Activation of Bitter Taste Receptors (e.g., TAS2R38) by DL-Goitrin

Bitter taste receptors (TAS2Rs) are G protein-coupled receptors initially identified in the oral cavity but are also expressed in various extra-oral tissues, including the intestine, airways, and immune cells thno.orgfrontiersin.orgdovepress.com. These receptors play roles in modulating diverse physiological processes, including immune responses and inflammation thno.orgdovepress.com.

TAS2R38 is a specific bitter taste receptor known to respond to compounds containing a thiourea (B124793) moiety, such as goitrin frontiersin.org. Activation of TAS2Rs typically involves G protein-coupled pathways, leading to changes in second messengers like intracellular calcium thno.orgdovepress.com. One mechanism involves the activation of the gustatory G protein's β-γ subunit, which stimulates phospholipase Cβ2 (PLCβ2) thno.org. PLCβ2 hydrolyzes PIP2, producing IP3, which triggers the release of intracellular calcium stores thno.orgfrontiersin.orgdovepress.com. Increased intracellular calcium can lead to various downstream effects, including cell depolarization and neurotransmitter release in taste receptor cells, and potentially influence cell proliferation and cytokine production in lymphocytes thno.orgfrontiersin.org.

Research has demonstrated that goitrin can activate TAS2R38. Studies using human lymphocytes from individuals with the "taster" (PAV) haplotype of TAS2R38 showed that goitrin triggered calcium release at concentrations above 20 μM frontiersin.org. Functional assays with TAS2R38 overexpressing cells also indicated that goitrin elicited a response at concentrations greater than 10 μM frontiersin.org. The activation of TAS2R38 by goitrin in peripheral mononuclear blood cells has been shown to result in an increase in calcium concentration and the inhibition of TNF-α secretion dovepress.com. Genetic variation in the TAS2R38 gene can influence the receptor's response to agonists like goitrin oup.comnih.gov.

Identification of DL-Goitrin-Protein Adducts and Functional Implications

The formation of protein adducts involves the binding of a chemical compound to a protein. This interaction can potentially alter protein structure and function imrpress.com. Isothiocyanates, which are structurally related to the precursor of goitrin, are known to spontaneously form adducts with cysteine thiols, such as those found in glutathione scitechnol.com. These conjugates can be unstable scitechnol.com.

While the provided search results generally discuss the formation of protein adducts by reactive compounds, including those derived from isothiocyanates imrpress.comscitechnol.commaljnutr.org.my, specific detailed information on the identification of DL-Goitrin-protein adducts and their precise functional implications was not extensively available within the provided snippets. However, the general principle is that such adduct formation can interfere with protein function, potentially impacting cellular processes imrpress.com. Studies on related compounds like R-goitrin have indicated anticarcinogenic properties, including the inhibition of aflatoxin B1-DNA binding and enhancement of detoxification enzymes, suggesting potential interactions with cellular components maljnutr.org.my.

Preclinical and in Vivo Investigations of Dl Goitrin S Biological Effects

Effects of DL-Goitrin on Thyroid Gland Physiology and Morphology in Animal Models

Investigations in animal models have demonstrated that DL-Goitrin can significantly affect the thyroid gland, leading to changes in its weight, histological appearance, iodine uptake, and hormone production.

Alterations in Thyroid Gland Weight and Histopathology

Studies in various animal models have consistently shown that administration of DL-Goitrin or diets containing its precursor, progoitrin (B1231004), can lead to an increase in thyroid gland weight. For instance, dietary administration of (±)-goitrin has been shown to increase thyroid weight in rats fed a low-iodine diet and in chicks in a dose-dependent manner. caymanchem.com Administered rapeseed meal, which contains progoitrin, has also been reported to increase thyroid weight in animal studies. nih.govd-nb.info This increase in thyroid weight is often accompanied by histological changes. Examination of thyroid tissue in animals exposed to goitrogens, including those derived from rapeseed meal, has revealed abnormalities such as smaller follicles lined by tall cells and a reduction in luminal colloid. researchgate.net These changes are indicative of follicular cell hyperplasia and hypertrophy, which contribute to the observed increase in thyroid gland size. epa.gov

Here is a table summarizing some findings on thyroid weight changes:

| Animal Model | Substance Administered | Effect on Thyroid Weight | Histopathology Findings | Source |

| Rats | (±)-Goitrin | Increased | Not specified in snippet | caymanchem.com |

| Chicks | (±)-Goitrin | Increased (dose-dependent) | Not specified in snippet | caymanchem.com |

| Rats | Rapeseed meal | Increased | Smaller follicles, tall cells, reduced luminal colloid | nih.govresearchgate.net |

Quantitative Analysis of Thyroidal Radioactive Iodine Uptake Inhibition

A key mechanism by which goitrogens affect thyroid function is by interfering with the uptake of iodine, which is essential for thyroid hormone synthesis. Studies have quantitatively assessed the ability of DL-Goitrin to inhibit thyroidal radioactive iodine uptake. Dietary administration of (±)-goitrin has been shown to decrease thyroid radioactive iodine uptake in rats fed a low-iodine diet. caymanchem.com Goitrin is known to inhibit iodine uptake by the thyroid cell, working through competitive inhibition of the sodium/iodide symporter. nih.gov In human studies, a minimal amount of 25 mg (194 μmol) of goitrin was reported to decrease the uptake of radioiodine, while a smaller amount (10 mg or 70 μmol) did not cause inhibition. nih.gov

Assessment of Serum Thyroid Hormone (T3, T4) and TSH Levels

The impact of DL-Goitrin on thyroid function extends to the levels of circulating thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH). Animal studies involving the administration of rapeseed meal or progoitrin have indicated decreased circulating levels of thyroid hormones. nih.govd-nb.info Specifically, in rats treated with progoitrin, both T3 and T4 levels were reduced, likely due to the effect of goitrin. d-nb.info Goitrin is known to inhibit thyroid hormone synthesis. nih.govresearchgate.net While some studies have shown reduced T4 levels in rats treated with certain glucosinolate breakdown products, including those related to goitrin, others have not found significant differences in thyroid hormone levels between control and treatment groups, suggesting a need for further research. d-nb.infomdpi.com TSH levels are typically assessed as they are part of the feedback loop regulating thyroid hormone production; low thyroid hormone levels stimulate increased TSH production. unil.chwikipedia.org While some studies on related goitrogens have examined TSH levels, specific detailed findings on the effect of DL-Goitrin on TSH in animal models were not extensively detailed in the provided snippets. mdpi.comimpactfactor.org

Here is a table summarizing some findings on thyroid hormone levels:

| Animal Model | Substance Administered | Effect on T3 Levels | Effect on T4 Levels | Source |

| Rats | Progoitrin | Reduced | Reduced | d-nb.info |

| Rats | Cabbage extract | Not specified | Decreased | mdpi.com |

DL-Goitrin's Impact on Organ Systems Beyond the Thyroid

Beyond its well-established effects on the thyroid gland, preclinical investigations have also explored the potential impact of DL-Goitrin on other organ systems, including the liver and kidneys.

Hepatic Responses and Liver Weight Changes

Animal studies involving the administration of rapeseed meal, which contains progoitrin and its breakdown product goitrin, have revealed abnormalities in the liver. nih.govd-nb.info Some studies have reported an increase in liver weight in animals exposed to goitrin or rapeseed meal. researchgate.net For instance, one study noted increased liver weight in rats fed semisynthetic D-5-vinyl-2-thioazolidone (VTO), another name for goitrin, independently of the concentration in the diet. researchgate.net However, other studies did not find significant differences in the liver weights of animals shortly after treatment with certain glucosinolates, including progoitrin. d-nb.info Histological examination in some cases has shown damage to the hepatic parenchyma. researchgate.net Upregulation of liver enzymes involved in metabolism has also been noted in the context of thyrotoxicosis, which can be related to altered thyroid function induced by goitrogens. hesiglobal.org

Here is a table summarizing some findings on liver weight changes:

| Animal Model | Substance Administered | Effect on Liver Weight | Histopathology Findings | Source |

| Rats | Semisynthetic D-5-vinyl-2-thioazolidone | Increased | Damage to hepatic parenchyma | researchgate.net |

| Rats | Rapeseed meal | Normal | Normal | researchgate.net |

Endocrine System Modulation (e.g., Adrenal and Pituitary Glands)

Goitrin is known for its goitrogenic properties, primarily impacting the thyroid gland by reducing the production of thyroid hormones like thyroxine wikipedia.orgscbt.com. This effect is based on its ability to inhibit iodine utilization by the thyroid nih.gov. Goitrogens, including goitrins and thiocyanates, interfere with normal thyroid function by making it more difficult for the thyroid to produce the hormones necessary for metabolic function healthline.com. This interference can involve blocking iodine entry into the thyroid gland, interfering with the thyroid peroxidase (TPO) enzyme which is crucial for attaching iodine to tyrosine to form thyroid hormones, and potentially interfering with thyroid stimulating hormone (TSH) healthline.com.

While the primary impact of goitrin is on the thyroid, the endocrine system is a complex network where glands like the hypothalamus, pituitary, and adrenals interact to regulate various bodily functions kidshealth.orghealthdirect.gov.au. The hypothalamus and pituitary gland, often referred to as the "master gland," regulate many other endocrine glands, including the thyroid and adrenal glands healthdirect.gov.au. The hypothalamus releases hormones that control the pituitary gland, and the pituitary gland, in turn, produces hormones like thyrotropin (TSH), which stimulates the thyroid, and corticotropin (B344483) (ACTH), which stimulates the adrenal gland kidshealth.orghealthdirect.gov.au. Changes in circulating hormone levels from peripheral endocrine glands are detected by the hypothalamus, which adjusts its stimulation of the pituitary to maintain homeostasis msdmanuals.com.

Research indicates that certain compounds can modulate the hypothalamic-pituitary-adrenal (HPA) axis nih.govnih.gov. For instance, studies have explored the effects of transgenic expression of interleukin-6 in the central nervous system of mice on HPA function nih.gov. Endocrine disrupting chemicals (EDCs) are also known to potentially interfere with pituitary, thyroid, and adrenal gland function nih.gov. While the direct modulation of adrenal and pituitary glands specifically by DL-Goitrin has not been extensively detailed in the provided search results, its known impact on the thyroid, which is regulated by the pituitary through TSH, suggests an indirect involvement in the broader endocrine regulatory network. High goitrin concentrations in animal feed have been associated with liver, kidney, and adrenal abnormalities in addition to enlarged thyroids and reduced circulating thyroid hormones orst.edu.

Data from studies on goitrin's effect on iodine uptake by the thyroid illustrate its endocrine impact:

| Compound | Amount (µmol) | Effect on Radioiodine Uptake by Thyroid | Source |

| Goitrin | 77 | No inhibition | nih.gov |

| Goitrin | 194 | Inhibited | nih.gov |

This demonstrates a dose-dependent effect of goitrin on a key aspect of thyroid function.

Therapeutic and Pathological Implications of DL-Goitrin and Related Compounds

Therapeutic and Pathological Implications of DL-Goitrin and Related Compounds

Anticarcinogenic Research Context of Glucosinolate Derivatives

Glucosinolates, the precursor compounds to goitrin and other bioactive molecules, are abundant in Brassica vegetables and have been associated with various health-promoting effects, including anticarcinogenic activity nih.govmdpi.com. Upon enzymatic hydrolysis by myrosinase, glucosinolates yield biologically active compounds such as isothiocyanates and indoles, which exhibit a range of properties, including anti-cancer effects mdpi.comnih.gov.

While goitrin itself is primarily known for its goitrogenic effects, other glucosinolate hydrolysis products like sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), indole-3-carbinol (B1674136) (I3C), and diindolylmethane (DIM) have demonstrated significant anticarcinogenic potential in cell lines and animal studies nih.govmdpi.comnih.gov. These compounds have shown effects against various cancers, including lung, prostate, urinary, and colon cancer nih.gov.

Research on glucosinolate derivatives in the context of cancer prevention highlights several mechanisms, including the induction of detoxification enzymes (Phase II enzymes), modulation of oxidative stress and inflammation, inhibition of angiogenesis and cell cycle progression, and promotion of apoptosis in cancerous cells nih.govmdpi.comnih.govmdpi.com. For example, sulforaphane is described as a potent inducer of phase II enzymes nih.gov.

Studies investigating the link between Brassica vegetable consumption and cancer risk have shown mixed but often protective effects, particularly in case-control studies orst.edufruitsandveggies.org. The anticarcinogenic effects of glucosinolate hydrolysis products have been observed in various animal models and some human studies, influencing processes related to chemical carcinogenesis researchgate.netcabidigitallibrary.org.

Anti-inflammatory Potential and Cytokine Storm Modulation

Glucosinolate derivatives, including isothiocyanates, have demonstrated anti-inflammatory properties mdpi.comresearchgate.net. Inflammation is a key factor in the development of chronic conditions, and compounds that can modulate inflammatory responses are of significant research interest mdpi.com.

Cytokine storms involve the overproduction of pro-inflammatory cytokines, leading to excessive inflammation that can cause tissue damage and organ failure news-medical.netimmunologyresearchjournal.com. This phenomenon has been notably implicated in the severity of conditions like COVID-19 news-medical.netgvn.org. Modulating cytokine levels and inflammatory pathways is a therapeutic strategy in such cases mdpi.com.

While the search results directly linking DL-Goitrin specifically to anti-inflammatory potential or cytokine storm modulation are limited, the broader context of glucosinolate derivatives suggests potential. Phytoconstituents from plants have been shown to regulate levels of pro-inflammatory cytokines produced during inflammatory conditions mdpi.com. Isothiocyanates, as glucosinolate derivatives, are known to modulate oxidative stress and inflammatory responses by influencing cellular pathways like Nrf2 and NF-κB mdpi.com.

The provided information emphasizes the anti-inflammatory and antioxidant effects of glucosinolate derivatives such as sulforaphane mdpi.com. Research into the anti-inflammatory potential of glucosinolate breakdown products is ongoing, particularly in the context of chronic diseases mdpi.com.

Stereochemical Research and Enantiomeric Differentiation of Goitrin

Characterization of (R)-Goitrin (Epigoitrin) and (S)-Goitrin Stereoisomers

(S)-Goitrin is identified as (5S)-5-ethenyl-1,3-oxazolidine-2-thione, possessing an S-configuration at the chiral center nih.gov. It is a constituent of plants like Brassica oleracea and Crambe kotschyana, and is recognized for its role as an antiviral agent, plant metabolite, and antithyroid drug nih.gov. (R)-Goitrin, or Epigoitrin, is the enantiomer with an R-configuration at the chiral center, described as (5R)-5-ethenyl-1,3-oxazolidine-2-thione nih.govnih.gov. It is also found in Isatis indigotica and Brassica oleracea and is noted as an antiviral agent and plant metabolite nih.gov. The chemical structures of the two enantiomers are mirror images of each other.

Analytical methods, such as high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), have been developed and optimized for the stereospecific separation and quantification of (R)- and (S)-Goitrin in various matrices, including plant extracts and formulations nih.govwaters.comresearchgate.netnih.govwaters.com. These methods are essential for determining the specific content of each enantiomer, as their ratio can vary significantly depending on the source and processing nih.govwaters.com. For instance, studies on commercial Radix Isatidis formulations have shown considerable differences in the proportions of (R)- and (S)-Goitrin nih.gov.

Comparative Biological Activities of DL-Goitrin Enantiomers

Comparative studies have revealed distinct biological activities between the two enantiomers of Goitrin, underscoring the principle of stereospecificity in biological systems researchgate.netmedchemexpress.com.

Distinct Antiviral Properties of (R)-Goitrin

(R)-Goitrin (Epigoitrin) has been identified as a key constituent responsible for the antiviral activity observed in Radix Isatidis nih.govresearchgate.netaxonmedchem.com. Research indicates that (R)-Goitrin exhibits antiviral effects, particularly against influenza A virus axonmedchem.comdntb.gov.uanih.gov. Studies have evaluated the antiviral potency of both enantiomers and their glucosinolate precursors, showing that (R)-Goitrin contributes significantly to this activity nih.gov. The mechanism of action may involve interaction with the virus rather than directly affecting host cells nih.gov.

Specific Goitrogenic Effects of (S)-Goitrin

In contrast to the antiviral properties of the (R)-enantiomer, (S)-Goitrin is primarily known for its goitrogenic effects nih.govmedchemexpress.comresearchgate.netnih.govebi.ac.uk. Goitrogens are substances that can interfere with thyroid function, potentially leading to an enlargement of the thyroid gland (goiter) researchgate.netverywellhealth.com. (S)-Goitrin can reduce the production of thyroid hormones like thyroxine and interfere with the thyroid gland's ability to utilize iodine wikipedia.orgresearchgate.netverywellhealth.com. Studies have shown that (±)-Goitrin (the racemic mixture) increases thyroid weight and decreases thyroid radioactive iodine uptake in rats caymanchem.com. The goitrogenic activity of (S)-Goitrin is considered a potential concern, particularly in the context of dietary intake from certain vegetables or the use of traditional medicines containing this enantiomer researchgate.netannualreviews.orgnih.gov.

Stereospecificity in Receptor Binding and Metabolic Fate of Goitrin Isomers

The differing biological activities of (R)- and (S)-Goitrin suggest stereospecificity in their interactions within biological systems, including potential differences in receptor binding and metabolic fate medchemexpress.comannualreviews.org. While specific detailed research on the stereospecific receptor binding of Goitrin isomers is not extensively highlighted in the search results, the distinct pharmacological effects imply that these molecules interact with biological targets in a stereoselective manner.

Similarly, the metabolic fate of Goitrin enantiomers may also exhibit stereospecificity. Although general information on Goitrin's metabolism indicates it can be nitrosated and potentially interact with enzymes like glutathione (B108866) S-transferase (GST), the specific metabolic pathways and rates for each enantiomer are not detailed nih.govnih.govd-nb.infoacs.org. Differences in metabolism could contribute to the observed variations in their biological activities and persistence in the body. The conversion of glucosinolate precursors to Goitrin enantiomers is influenced by enzymatic hydrolysis, and further metabolic transformations may also be stereoselective mdpi.com.

Here is an interactive data table summarizing some key characteristics and activities of the Goitrin enantiomers:

| Feature | (R)-Goitrin (Epigoitrin) | (S)-Goitrin (Goitrin) |

| Configuration | R | S |

| Also Known As | Epigoitrin, D-Goitrin | Goitrin, L-Goitrin |

| Antiviral Activity | Yes, particularly against influenza A virus nih.govresearchgate.netaxonmedchem.comdntb.gov.uanih.gov | Less pronounced or inactive nih.gov |

| Goitrogenic Effects | Less pronounced or inactive | Yes, interferes with thyroid function and iodine uptake nih.govmedchemexpress.comresearchgate.netnih.govebi.ac.ukcaymanchem.com |

| Source | Isatis indigotica, Brassica oleracea, breakdown product of epiprogoitrin (B98077) nih.govresearchgate.netnih.gov | Brassica oleracea, Crambe kotschyana, breakdown product of progoitrin (B1231004) nih.govresearchgate.net |

Table 1: Comparative Characteristics and Activities of Goitrin Enantiomers

Advanced Analytical Methodologies for Dl Goitrin Research

Chromatographic Techniques for Qualitative and Quantitative Analysis of DL-Goitrin

Chromatographic methods are essential for separating DL-Goitrin from complex matrices and for its subsequent detection and quantification. Various techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Ultra-Performance Liquid Chromatography (UPLC), have been employed in DL-Goitrin research.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

HPLC is a widely used technique for the qualitative and quantitative analysis of DL-Goitrin in various samples, including plant extracts and biological fluids. Methods based on reversed-phase HPLC (RP-HPLC) have been developed and validated for the assay of (R,S)-goitrin enantiomers, although existing RP-HPLC methods may not always resolve the enantiomers. researchgate.netresearchgate.net Normal-phase liquid chromatography (NPLC) methods have also been reported for the chiral separation and quantitation of R- and S-goitrin, albeit with longer run times compared to newer techniques. waters.com

Quantitative HPLC methods for goitrin have been developed and validated, demonstrating good linearity, precision, and accuracy. For instance, an HPLC method for goitrin analysis in broccoli was validated, showing linearity within a specific range. researchgate.net Another study used HPLC with a C18 column and an isocratic mobile phase of methanol/water for the determination of DL-goitrin as a standard. d-nb.info HPLC-UV methods have also been applied for the determination of progoitrin (B1231004), epiprogoitrin (B98077), and R,S-goitrin in Radix Isatidis. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Separation of Goitrin Enantiomers

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of goitrin enantiomers, offering advantages in speed and solvent usage compared to traditional NPLC. waters.comnih.govuliege.be SFC allows for the separation of the (R)- and (S)-enantiomers of goitrin, which is crucial because the enantiomers can have different biological activities. waters.comnih.gov

Improved resolution and faster separation of (R,S)-goitrin have been achieved using SFC with chiral stationary phases like Chiralpak IC and (S,S)-Whelk-O1 columns and mobile phases typically consisting of CO2 modified with an organic solvent like acetonitrile (B52724) or methanol. waters.comnih.govresearchgate.net SFC-UV and SFC-MS methods have been developed for both qualitative and quantitative analysis of goitrin enantiomers in complex matrices such as traditional Chinese medicine formulations and plant extracts. waters.comchromatographyonline.comwaters.com These SFC-based methods have demonstrated significantly shorter run times and improved sensitivity compared to NPLC-UV methods for chiral separation and quantification of goitrin enantiomers. waters.comwaters.com

Ultra-Performance Liquid Chromatography (UPLC) in Phytochemical Profiling

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, is utilized in the phytochemical profiling of plants containing DL-Goitrin precursors, such as glucosinolates. UPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC. acs.org While direct phytochemical profiling solely of DL-Goitrin using UPLC is less commonly highlighted than its separation or quantification, UPLC-MS/MS methods are frequently employed for the analysis of glucosinolates and their breakdown products, including those related to goitrin formation and metabolism. acs.orgecu.edu.auqascf.comscienceopen.com UHPLC-MS/MS methods have been developed for the pharmacokinetic study of R,S-goitrin and its precursors. nih.govresearchgate.net

Mass Spectrometry (MS) Applications in DL-Goitrin Metabolism and Identification

Mass Spectrometry (MS) techniques, often coupled with chromatography, play a vital role in identifying and characterizing DL-Goitrin, its degradation products, and its metabolites.

GC-MS for Identification of DL-Goitrin Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the identification of volatile and semi-volatile degradation products derived from glucosinolates, the precursors of goitrin. While the specific degradation pathway of goitrin itself is not fully elucidated, GC-MS is used to identify various glucosinolate breakdown products, such as isothiocyanates, nitriles, and thiocyanates, which are chemically related to goitrin. semanticscholar.orgnih.govwur.nlsci-hub.seresearchgate.net GC-MS has also been used in studies investigating the thermal degradation products of progoitrin. acs.org The identification of these compounds by GC-MS is often based on comparing their mass spectra with databases and literature data. sci-hub.seresearchgate.net

LC-MS/MS for Bioavailability and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique extensively used to study the bioavailability and profile the metabolites of DL-Goitrin. UHPLC-MS/MS methods have been specifically developed and validated for the pharmacokinetic analysis of R,S-goitrin in biological matrices like rat plasma. nih.govresearchgate.net These methods utilize selected reaction monitoring (MRM) transitions for sensitive and specific detection and quantification of goitrin. nih.govresearchgate.net

LC-MS/MS, particularly UHPLC-Q/TOF-MS, has been successfully applied to the structural identification of DL-Goitrin metabolites in vivo. Studies in rats have identified several metabolites, suggesting metabolic pathways involving transformations such as demethylation, acetylation, glutathionylation, and oxygenation. nih.gov LC-MS/MS is also used more broadly for the analysis of glucosinolates and isothiocyanates in biological samples and plant extracts, contributing to the understanding of their absorption, distribution, metabolism, and excretion, which are key aspects of bioavailability and metabolite profiling. researchgate.netacs.orgecu.edu.auresearchgate.netnih.govmdpi.com

Table: Chromatographic Conditions for Goitrin Analysis

| Technique | Column Type | Mobile Phase | Detection Method(s) | Application | Reference |

| HPLC | C18 | Methanol/Water | Not specified | Standard analysis | d-nb.info |

| HPLC | Luna C18 | Methanol/Water (Gradient) | UV (254 nm) | Quantification of glucosinolates including R,S-goitrin | researchgate.net |

| HPLC-UV-CD | Not specified | Not specified | UV, CD | Separation and quantification of chiral glucosinolates including R,S-goitrin | mdpi.com |

| RP-HPLC | S-Chiral A | Methanol/Water (30:70, v/v) | Not specified | Enantioselective assay of (R, S)-goitrin | researchgate.net |

| SFC | Chiralpak IC | ACN/CO2 (15:85, v/v) | UV (245 nm) | Chiral separation of (R,S)-goitrin | nih.govresearchgate.net |

| SFC | (S,S)-Whelk-O1 | Methanol/CO2 | MS | Chiral separation and quantification of R- and S-goitrin | waters.com |

| SFC/UV/MS | Not specified | Not specified | UV, MS | Quantitative analysis of R- and S-goitrin | waters.com |

| UHPLC-MS/MS | ACQUITY UPLCTM HSS T3 | Acetonitrile/Water (0.1% formic acid) | ESI-MS/MS (MRM) | Pharmacokinetic study of epiprogoitrin and progoitrin | researchgate.net |

| UHPLC-MS/MS | Acquity UPLC-BEH shield RP18 | Water (0.1% formic acid)/Acetonitrile (0.1% formic acid) | PDA, ESI-MSn | Simultaneous analysis of glucosinolates and isothiocyanates | acs.org |

| UHPLC-Q/TOF-MS | Not specified | Not specified | ESI-MS | Metabolite identification of R,S-goitrin | nih.gov |

In Silico Approaches for Predicting DL-Goitrin Interactions and Biological Effects

In silico methods leverage computational power to model and simulate the behavior of molecules. For DL-Goitrin research, these approaches are particularly valuable for predicting how the compound might interact with various proteins or enzymes within a biological system. By providing a theoretical framework, in silico studies can guide experimental design and help prioritize research avenues. They are often used to complement in vitro and in vivo studies, offering a deeper understanding of the underlying molecular events.

Molecular Docking Simulations for Ligand-Target Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as DL-Goitrin) when bound to a protein or other biological target. This method aims to predict the binding affinity and the specific interactions (like hydrogen bonds, hydrophobic interactions, and electrostatic forces) that stabilize the ligand-target complex. core.ac.uknih.gov The output of molecular docking simulations typically includes a set of possible binding poses and a scoring function that estimates the binding energy or affinity. core.ac.uknih.gov

While the provided search results mention molecular docking in the context of other compounds and targets, they establish the general principle and application of this technique in predicting ligand-target interactions and binding affinity. core.ac.uknih.govtandfonline.comgeneseo.eduresearchgate.netnih.govcellphysiolbiochem.comcam.ac.uknih.govresearchgate.net For DL-Goitrin, molecular docking could be applied to potential protein targets, such as enzymes involved in thyroid hormone synthesis, given goitrin's known association with thyroid function. tandfonline.commdpi.comnih.govnih.govmdpi.com By simulating the binding of DL-Goitrin to these targets, researchers can gain insights into the likelihood and strength of these interactions, potentially identifying key residues involved in binding.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations extend the insights gained from molecular docking by simulating the time-dependent behavior of a molecular system. nih.govprotocols.iompg.de Unlike static docking poses, MD simulations allow researchers to observe the dynamic interplay between a ligand and its target, accounting for the flexibility of both molecules and the influence of the surrounding environment (such as water and ions). nih.govcellphysiolbiochem.com This provides a more realistic picture of the binding process and the stability of the resulting complex over time. nih.govcellphysiolbiochem.com

MD simulations can reveal important information about the conformational changes that occur upon ligand binding, the stability of the bound complex, and the dynamics of specific interactions. nih.govcellphysiolbiochem.comresearchgate.netuzh.ch Parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (ROG), and binding free energy calculations (e.g., using MM-GBSA or MM-PBSA) are commonly analyzed in MD simulations to assess the stability and binding strength of the ligand-target complex. nih.govcellphysiolbiochem.comresearchgate.net

Translational and Human Research on Dl Goitrin Exposure

Epidemiological and Clinical Studies on Dietary DL-Goitrin Intake and Thyroid Health

Epidemiological and clinical studies have investigated the relationship between dietary intake of DL-Goitrin, primarily through the consumption of cruciferous vegetables, and thyroid health. While in vitro and animal studies have demonstrated the goitrogenic potential of compounds like goitrin, human studies often present a more nuanced picture. mdpi.comannualreviews.org

Some earlier observational studies suggested a link between high consumption of certain cruciferous vegetables, like cabbage, and goiter prevalence, particularly in areas with iodine deficiency. annualreviews.orgnih.gov However, more recent research generally indicates that consuming typical dietary levels of cruciferous vegetables does not adversely affect thyroid function in individuals with adequate iodine intake. nih.govresearchgate.netjuniperpublishers.com For instance, a study involving healthy subjects consuming boiled or steamed Brussels sprouts, which are rich in glucosinolates, showed no significant changes in serum TSH, T4, or T3 levels. nih.govmdpi.com This suggests that the potential goitrogenic effects observed in some studies may be related to very high, atypical consumption of raw vegetables or may be modulated by other factors. researchgate.netbswhealth.com

Impact of Food Processing (e.g., Cooking) on DL-Goitrin Bioactivity

Food processing methods, particularly cooking, have a significant impact on the bioactivity of DL-Goitrin. DL-Goitrin is formed when the enzyme myrosinase hydrolyzes progoitrin (B1231004). wikipedia.orgoregonstate.edu Myrosinase is typically kept separate from glucosinolates in intact plant cells but is released when the plant is damaged, such as during chopping or chewing. oregonstate.edu

Cooking can reduce the levels of goitrogens in food by denaturing the myrosinase enzyme, thereby preventing the conversion of progoitrin to goitrin. nih.govmdpi.comresearchgate.netnih.gov Studies have shown that methods like blanching, steaming, and stir-frying can significantly decrease goitrin content in vegetables like cabbage and Chinese kale. nih.govresearchgate.net For example, blanching cabbage at 80-100°C for 4-6 minutes resulted in a 61-81% decrease in goitrin. nih.gov Steaming and stir-frying also showed significant reductions. nih.govresearchgate.net

However, it is important to note that while cooking reduces goitrin, it can also affect the levels of beneficial isothiocyanates derived from other glucosinolates. nih.govmdpi.comresearchgate.net Research aims to identify cooking conditions that optimize the reduction of goitrin while preserving beneficial compounds. nih.govresearchgate.net Suggested household cooking methods for this balance include steaming cabbage at 80–100 °C for 4 minutes and stir-frying Chinese kale at 60–100 °C for 2 minutes. nih.govresearchgate.netresearchgate.net

Role of Iodine Status in Modulating Goitrogenic Effects of DL-Goitrin

Iodine status plays a crucial role in modulating the goitrogenic effects of DL-Goitrin and other goitrogens. Iodine is essential for the synthesis of thyroid hormones. healthline.comfoodandnutritionresearch.net Goitrogens like goitrin can interfere with the thyroid's ability to utilize iodine, primarily by inhibiting the sodium/iodide symporter (NIS), which is responsible for transporting iodine into thyroid cells. nih.govhealthline.comverywellhealth.comnih.govnih.gov

In individuals with sufficient iodine intake, the thyroid can often compensate for the effects of goitrogens. juniperpublishers.comhealthline.comnih.gov However, in cases of iodine deficiency, the presence of goitrogens can exacerbate the impairment of thyroid hormone production, potentially leading to goiter and hypothyroidism. annualreviews.orgbswhealth.comnih.govhealthline.comfoodandnutritionresearch.netnih.govfrontiersin.orgoup.com Severe iodine deficiency alone can cause goiter and hypothyroidism, and the presence of goitrogens can magnify these effects. annualreviews.orgnih.gov

Maintaining adequate iodine intake is considered a key strategy to mitigate the potential negative impacts of goitrogens. healthline.comverywellhealth.com Iodized salt and iodine-rich foods like seaweed are important dietary sources of iodine. healthline.comverywellhealth.com

Investigation of Inter-Individual Variability in DL-Goitrin Perception and Metabolism

Individuals exhibit variability in their response to dietary compounds, including DL-Goitrin. This variability can stem from differences in how compounds are perceived (e.g., taste) and how they are metabolized.

Genetic Polymorphisms (e.g., TAS2R38) Influencing Bitter Taste Response to DL-Goitrin

Genetic polymorphisms, particularly in taste receptor genes, can influence the perception of bitter compounds like goitrin. The TAS2R38 gene encodes a bitter taste receptor that is known to be involved in the perception of thiourea (B124793) compounds like phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP). oup.comnih.govresearchgate.net

Research suggests that variations in the TAS2R38 gene also play a role in the ability to perceive the bitterness of goitrin. frontiersin.orgoup.comnih.govfrontiersin.org Studies have found associations between TAS2R38 genotype and taste sensitivity to goitrin. frontiersin.orgoup.comnih.gov For example, individuals with certain variants (e.g., the PAV allele) of TAS2R38 are more sensitive to the bitter taste of PROP and PTC and also tend to have lower taste thresholds for goitrin. oup.comnih.govresearchgate.net However, while TAS2R38 polymorphisms contribute to the variation in goitrin perception, other factors also play a significant role, as these mutations account for only a portion of the variance in goitrin taste response. nih.gov

Differences in bitter taste perception, influenced by genes like TAS2R38, may theoretically impact dietary choices and thus the intake of goitrin-containing vegetables, potentially contributing to inter-individual variability in exposure and health effects. frontiersin.org

Health Risk Assessment and Nutritional Guidelines Related to DL-Goitrin

Assessing the health risks associated with DL-Goitrin intake involves considering the amount consumed, the frequency of consumption, the individual's iodine status, and food preparation methods. While high intakes of raw goitrogen-containing foods, especially in the context of iodine deficiency, have been linked to thyroid issues, typical consumption levels in individuals with adequate iodine are generally not considered problematic. researchgate.netbswhealth.comhealthline.com

Establishing specific quantitative nutritional guidelines solely for DL-Goitrin is challenging due to the variability in its content in foods, the impact of preparation methods, and the significant influence of individual iodine status. nih.gov However, general dietary advice promoting a balanced diet, including a variety of vegetables, and ensuring adequate iodine intake are key recommendations for supporting thyroid health. healthline.comverywellhealth.comresearchgate.net

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| DL-Goitrin | 3034683 |

Data Table: Effect of Cooking on Goitrin Content in Cabbage

| Cooking Method | Temperature (°C) | Time (min) | Goitrin Reduction (%) |

| Blanching | 80 | 4 | 61 |

| Blanching | 80 | 6 | 81 |

| Blanching | 100 | 2 | 61 |

| Blanching | 100 | 6 | 81 |

| Steaming | All tested | All tested | 57–87 |

| Stir-frying (water) | All tested | All tested | 58–84 |

Data based on a study on cabbage, showing significant decreases in goitrin content after various cooking methods. nih.gov

Future Directions and Research Imperatives for Dl Goitrin

Deeper Elucidation of In Vivo DL-Goitrin Metabolism and Pharmacokinetics

Despite existing knowledge about the formation of goitrin from progoitrin (B1231004), a more in-depth understanding of its complete metabolic fate and pharmacokinetic profile in living organisms, particularly humans, is crucial Current time information in Nyong-et-Kellé, CM.mdpi.comnih.gov. Future studies should aim to identify and characterize all metabolites of DL-Goitrin formed in vivo, including the specific enzymes and pathways involved in its biotransformation mdpi.com. Research is needed to quantify the absorption, distribution, metabolism, and excretion (ADME) of DL-Goitrin and its metabolites in diverse populations, considering factors such as age, sex, and health status mdpi.com. Data on serum concentrations of goitrin following the ingestion of cruciferous vegetables are currently lacking and represent a significant research gap nih.gov. Understanding the rate and extent of its absorption and systemic distribution is vital, as the bioavailability of organosulfur compounds can be highly variable mdpi.com.

Comprehensive Assessment of Long-Term Health Outcomes of Chronic DL-Goitrin Exposure in Diverse Populations

While the goitrogenic potential of goitrin is recognized, particularly in the context of iodine deficiency, a comprehensive assessment of the long-term health outcomes associated with chronic dietary exposure to DL-Goitrin in diverse populations is necessary mdpi.comscitechnol.com. Future research should move beyond thyroid effects to explore potential associations with other health parameters mdpi.com. This includes investigating potential links between chronic DL-Goitrin intake and the risk of various chronic diseases, taking into account varying dietary habits, genetic backgrounds, and environmental exposures mdpi.comresearchgate.net. Prospective cohort studies targeting diverse populations with varying levels of cruciferous vegetable consumption and iodine intake are needed to establish clearer associations and potential causality researchgate.net.

Exploration of Synergistic and Antagonistic Interactions of DL-Goitrin with Other Dietary Components and Xenobiotics

The diet is a complex matrix, and DL-Goitrin is consumed alongside numerous other bioactive compounds and potential xenobiotics. Future research should explore the synergistic and antagonistic interactions of DL-Goitrin with these other dietary components and xenobiotics researchgate.net. This includes investigating how the presence of other compounds, such as dietary fiber or other glucosinolate derivatives, might influence the bioavailability, metabolism, and bioactivity of DL-Goitrin mdpi.commdpi.com. Furthermore, research is needed to understand potential interactions with medications or environmental pollutants that share metabolic pathways or target similar biological processes nih.govfrontiersin.org. Understanding these complex interactions is essential for a holistic assessment of DL-Goitrin's impact on health nih.gov.

Advanced Research into Genetic and Microbiota Influences on DL-Goitrin Bioavailability and Bioactivity

Genetic variations among individuals can influence the activity of enzymes involved in the metabolism of dietary compounds, potentially affecting DL-Goitrin bioavailability and bioactivity mdpi.com. Similarly, the composition and activity of the gut microbiota play a significant role in the metabolism of glucosinolates and their derivatives mdpi.comfrontiersin.orgnih.gov. Future research should utilize advanced techniques to investigate the specific genetic polymorphisms that influence DL-Goitrin metabolism and response mdpi.com. Furthermore, detailed studies are needed to identify the specific gut microbial species and their enzymes capable of metabolizing progoitrin and DL-Goitrin, and how variations in the gut microbiome composition affect DL-Goitrin bioavailability and the formation of its metabolites mdpi.comnih.govnih.govfrontiersin.org. Understanding these host-microbiota interactions is critical for predicting individual responses to DL-Goitrin intake mdpi.comnih.gov.

Development of Biotechnological Strategies for Modulating Goitrin Content in Crops

Given that goitrin is formed from progoitrin in cruciferous crops, biotechnological strategies could be developed to modulate the goitrin content in these plants Current time information in Nyong-et-Kellé, CM.mdpi.com. This could involve genetic engineering or advanced breeding techniques to alter the expression of enzymes involved in glucosinolate synthesis and hydrolysis, specifically targeting progoitrin and myrosinase activity nih.govresearchgate.net. The goal could be to develop crops with lower goitrin levels for regions with high goiter prevalence or to enhance the levels of other beneficial glucosinolate derivatives nih.gov. Research in this area requires a deep understanding of the biosynthetic pathways of glucosinolates and their regulation in plants nih.gov.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Holistic DL-Goitrin Research

To gain a comprehensive understanding of DL-Goitrin's effects, future research should integrate various omics technologies mdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov. Genomics can help identify genetic factors influencing individual responses mdpi.com. Proteomics can reveal how DL-Goitrin affects protein expression and enzyme activity mdpi.com. Metabolomics can provide a global snapshot of metabolic changes induced by DL-Goitrin exposure and help identify novel biomarkers of exposure or effect nih.govfrontiersin.org. The integration of these omics datasets, potentially combined with microbiome analysis, can provide a holistic view of the complex interactions between DL-Goitrin, the host, and the gut microbiota, paving the way for personalized dietary recommendations and interventions mdpi.comnih.govnih.govmdpi.com.

Q & A

Basic Research Questions

Q. How should DL-Goitrin be chemically characterized to ensure experimental reproducibility?

- Methodological Answer : Use HPLC (≥98% purity) for quantitative analysis, coupled with mass spectrometry (MS) to confirm molecular weight (129.18 g/mol) and structure (C₅H₇NOS). Validate solubility in DMSO (100 mg/mL with sonication) and verify storage stability at 2–8°C . Include batch-specific CAS (13190-34-6) and lot numbers in documentation to trace variability between experiments.

Q. What experimental parameters are critical for maintaining DL-Goitrin stability in vitro?

- Methodological Answer : Avoid prolonged exposure to light and temperatures >8°C. Prepare fresh solutions for each experiment due to potential degradation in DMSO over time. For long-term storage, aliquot and freeze at -20°C under inert gas (e.g., argon) to prevent oxidation .

Q. How can researchers address discrepancies in DL-Goitrin’s reported bioactivity across studies?

- Methodological Answer : Standardize isomer ratios (R/S-告依春) in test compounds, as inconsistent enantiomeric mixtures may yield conflicting results . Include detailed chromatographic profiles (e.g., HPLC retention times) in supplementary materials to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo antithyroid activity of DL-Goitrin?

- Methodological Answer : Use species-specific dose conversion models (e.g., body surface area scaling for rodents vs. canines) to account for metabolic differences . Incorporate pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations .

Q. How should researchers design experiments to isolate the effects of DL-Goitrin’s individual isomers?

- Methodological Answer : Employ chiral separation techniques (e.g., chiral HPLC or capillary electrophoresis) to obtain pure R- and S-告依春 fractions. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. Test each isomer separately in thyroid peroxidase (TPO) inhibition assays to delineate their contributions .

Q. What methodologies mitigate batch-to-batch variability in DL-Goitrin sourcing?